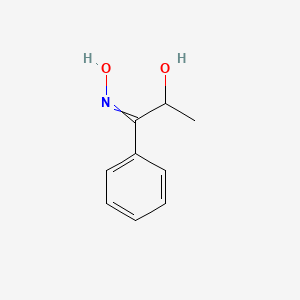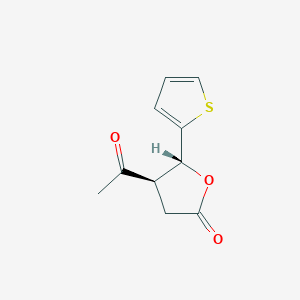![molecular formula C11H16O5 B14364118 Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester CAS No. 91353-43-4](/img/structure/B14364118.png)
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the norbornane family, which is known for its strained bicyclic hydrocarbons. The presence of both carboxylic acid and ester functional groups, along with a hydroxyl group, makes it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Another method involves the reaction of dimethyl ester with lithium hydroxide in aqueous tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, followed by purification steps to isolate the desired isomer. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters and amides.
科学研究应用
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The bicyclic structure provides rigidity, which can affect its binding affinity to specific targets.
相似化合物的比较
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Norbornene: Contains a double bond, making it more reactive than norbornane.
Norbornadiene: Contains two double bonds, further increasing its reactivity.
Uniqueness
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester is unique due to the presence of both ester and hydroxyl functional groups, which provide a wide range of reactivity and potential applications. Its rigid bicyclic structure also distinguishes it from other similar compounds, offering unique properties in terms of stability and reactivity.
属性
CAS 编号 |
91353-43-4 |
|---|---|
分子式 |
C11H16O5 |
分子量 |
228.24 g/mol |
IUPAC 名称 |
dimethyl 5-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C11H16O5/c1-15-10(13)8-5-3-6(7(12)4-5)9(8)11(14)16-2/h5-9,12H,3-4H2,1-2H3 |
InChI 键 |
FVXPKBMBBBLULD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C2CC(C1C(=O)OC)C(C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)


![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)

![2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14364066.png)

![4-[2-Chloro(oxo)acetamido]butanoyl chloride](/img/structure/B14364070.png)


![2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol](/img/structure/B14364095.png)
silane](/img/structure/B14364102.png)
![2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid](/img/structure/B14364104.png)

